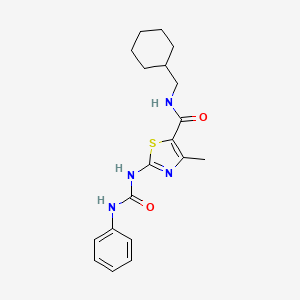

N-(cyclohexylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Synthesis Analysis

The synthesis of 2-aminothiazole derivatives involves various synthetic routes . The synthetic route chosen can significantly impact the properties of the final compound .Molecular Structure Analysis

The molecular structure of 2-aminothiazole derivatives can greatly influence their biological activity . For example, the presence of a methyl or acetyl group at the N linker position of the 2-aminothiazole scaffold can cause a reduction of activity .Chemical Reactions Analysis

The chemical reactions involving 2-aminothiazole derivatives can be complex and varied, depending on the specific derivative and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-aminothiazole derivatives can vary widely depending on the specific derivative and its molecular structure .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The synthesis of N-(cyclohexylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide has been investigated for its antibacterial potential. In studies, it was screened against common bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. The compound demonstrated promising antibacterial effects, particularly when compared to previously synthesized analogs .

Antifungal Activity

Similarly, researchers explored the antifungal properties of this compound. It was tested against Aspergillus niger and Fusarium oxysporum. Although the antifungal activity was less pronounced than the antibacterial activity, the compound still exhibited notable effects against fungal pathogens .

Medicinal Chemistry Applications

Heterocyclic molecules like 4(3H)-quinazolinone play a crucial role in medicinal chemistry. This compound’s wide-ranging applications include anticonvulsant, anti-inflammatory, and other therapeutic activities. Researchers have documented its potential in these areas .

Synergistic Effects

The incorporation of both an oxadiazole ring and a styryl moiety in this compound aimed to observe synergistic effects. By combining these structural features, scientists sought to enhance its antimicrobial properties. The styryl moiety at the second position of the 4(3H)-quinazolinone scaffold marginally increased biological activity, especially in antibacterial applications .

Molecular Modeling and Drug Design

Given its diverse pharmacological potential, computational studies involving molecular modeling and drug design could further explore the interactions of this compound with biological targets. Understanding its binding modes and optimizing its structure may lead to novel drug candidates .

Structure-Activity Relationship (SAR) Studies

Researchers can investigate the structure-activity relationship of this compound by synthesizing analogs with subtle modifications. By systematically altering functional groups, they can identify key features responsible for its antimicrobial effects. Such studies contribute to rational drug design .

Wirkmechanismus

Target of Action

The compound N-(cyclohexylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide, also known as N-(cyclohexylmethyl)-4-methyl-2-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxamide, is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It has been documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

It is known that 2-aminothiazole derivatives, to which this compound belongs, have broad pharmacological activities . For instance, the presence of N-methylamino at the 2-position of thiazole remarkably improved antiproliferative effects against MCF-7 cells .

Biochemical Pathways

2-aminothiazole derivatives, in general, have been found to possess antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities . This suggests that these compounds may interact with a variety of biochemical pathways.

Result of Action

It is known that 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(cyclohexylmethyl)-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c1-13-16(17(24)20-12-14-8-4-2-5-9-14)26-19(21-13)23-18(25)22-15-10-6-3-7-11-15/h3,6-7,10-11,14H,2,4-5,8-9,12H2,1H3,(H,20,24)(H2,21,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJDUOWZZGPRLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Dichlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2816469.png)

![N-[2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2816477.png)

![1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B2816478.png)

![N-(2-(dimethylamino)ethyl)-4-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2816486.png)

![3-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2816489.png)